Target Selectivity Shift: From Adenosine Receptors to Human Carboxylesterase 2 (hCE2)
The target compound is functionally silent at adenosine A1 and A3 receptors (no reported inhibition), a critical finding given that its close structural isomer, A1/A3 AR antagonist 1 (N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-4-methoxybenzamide, CAS 312929-49-0), exhibits potent dual antagonism with Ki values of 36.7 nM at human A1 and 25.4 nM at human A3 [1]. Instead, 4-benzoyl-N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]benzamide demonstrates inhibitory activity against human carboxylesterase 2 (hCE2), with an IC50 of 660 nM in human liver microsomes, while being essentially inactive against human carboxylesterase 1 (hCE1; IC50 > 100,000 nM) [2]. This represents a complete target class switch from GPCR antagonism to serine hydrolase inhibition, driven solely by the positional isomerism of the benzoyl and methoxyphenyl substituents.
| Evidence Dimension | Inhibitory potency at human Carboxylesterase 2 (hCE2) vs. negative control enzyme hCE1 |
|---|---|
| Target Compound Data | hCE2 IC50: 660 nM; hCE1 IC50: >100,000 nM |
| Comparator Or Baseline | Baseline: hCE1 IC50 > 100,000 nM (inactive). Structural isomer comparator (A1/A3 AR antagonist 1): hA1 Ki 36.7 nM, hA3 Ki 25.4 nM. |
| Quantified Difference | >150-fold selectivity for hCE2 over hCE1; no measurable adenosine receptor activity. |
| Conditions | Human liver microsome assay; hCE2 substrate: fluorescein diacetate; hCE1 substrate: 2-(2-Benzoyl-3-methoxyphenyl) benzothiazole; preincubation: 10 min. |
Why This Matters
This compound offers a structurally validated tool for probing hCE2-mediated hydrolysis without confounding adenosine receptor activity, a selectivity window not achievable with adenosine-active thiazole isomers.
- [1] Abdelrahman A, et al. Eur J Med Chem. 2020;186:111879. View Source
- [2] BindingDB Entry BDBM50154559 (CHEMBL2151605). View Source
